molecular formula C11H19NO3 B2553520 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 937012-11-8

5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2553520
CAS No.: 937012-11-8
M. Wt: 213.27 g/mol
InChI Key: GYHDETGEKBAAMH-UHFFFAOYSA-N
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Description

5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a nitro group at the 5-position and a phenylsulfonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the nitration of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow nitration processes and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Secondary amines, phenol, sodium azide.

Major Products:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .

Biology and Medicine: This compound is investigated for its potential antimicrobial and antiviral properties.

Industry: In the materials science field, derivatives of this compound may be explored for their electronic properties and potential use in organic electronics.

Mechanism of Action

The exact mechanism of action of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its application. In antimicrobial research, nitro compounds typically exert their effects by generating reactive nitrogen species that can damage bacterial DNA and proteins . The phenylsulfonyl group may enhance the compound’s ability to interact with specific molecular targets, increasing its efficacy.

Comparison with Similar Compounds

  • 5-nitro-1-(phenylsulfonyl)-1H-indole
  • 5-nitro-1-(phenylsulfonyl)-1H-pyrrole
  • 5-nitro-1-(phenylsulfonyl)-1H-pyridine

Comparison: 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a nitro group and a phenylsulfonyl group on a pyrrolo[2,3-b]pyridine core. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

937012-11-8

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 1-formylpiperidine-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)9-4-6-12(8-13)7-5-9/h8-9H,4-7H2,1-3H3

InChI Key

GYHDETGEKBAAMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C=O

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-nitro-1H-pyrrolo[2,3-b]pyridine (2.0 g, 12.3 mmol), triethylamine (2.48 g, 24.6 mmol), 4-dimethylaminopyridine (0.15 g, 1.23 mmol) in dichloromethane/N,N-dimethylformamide (1:1, 60 mL) was added benzenesulfonyl chloride (3.25 g, 18.4 mmol) at 0° C. After stirring for 48 h at room temperature, the reaction was quenched with water (50 mL) and extracted with dichloromethane (2×120 mL). The organic layer was washed with a saturated sodium bicarbonate (2×30 mL), water (2×30 mL), brine (50 mL), dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel from QingDao, 200-300 mesh, 33% dichloromethane/hexanes) to afford 1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (2.8 g, 76%) as a yellow solid: LC/MS m/e calcd for C13H9N3O4S [M+H]+ 304.30, observed 303.9.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Name
dichloromethane N,N-dimethylformamide
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Name
1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Yield
76%

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